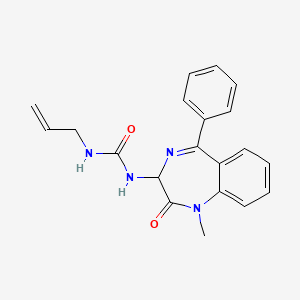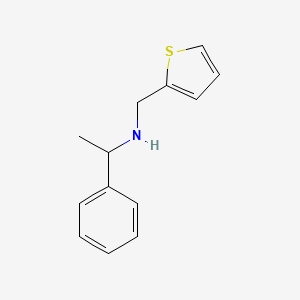
1-Phenyl-N-(2-thienylmethyl)-1-ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Phenyl-N-(2-thienylmethyl)-1-ethanamine” is a chemical compound that can be used for pharmaceutical testing . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H17NS . The average mass is 231.357 Da and the monoisotopic mass is 231.108170 Da .Scientific Research Applications
Ligand Development and Metal Complexation
- Research demonstrates the synthesis of chiral, conformationally mobile tripodal ligands, including variations of phenyl and thienylmethyl substituents, showing their ability to form pseudo C3-symmetric complexes with Zn(II) and Cu(II) salts. These complexes have potential applications in asymmetric catalysis due to their electrophilic coordination sites and chiroptical properties (Canary et al., 1998).
Synthesis of Polyfunctional Substituted Compounds
- The synthesis of polyfunctionally substituted pyridine-2-(1H)-thiones containing a sulfone moiety has been achieved, demonstrating the versatility of phenyl and thienylmethyl substituents in synthesizing complex sulfur-containing heterocycles with potential applications in medicinal chemistry and as ligands in metal coordination chemistry (Abu-Shanab, 2006).
Catalysis and Asymmetric Synthesis
- Chiral synthons based on phenyl and pyridyl groups have been synthesized and employed in nickel(II) complexes for the asymmetric transfer hydrogenation of ketones. These findings indicate potential applications in the synthesis of chiral molecules and enantioselective catalysis (Kumah et al., 2019).
Enantioselective Synthesis
- Methodologies leveraging chiral auxiliaries for the nucleophilic addition to oxime ethers, leading to diastereomerically enriched hydroxylamines and ultimately to (R)-1-(aryl)ethylamines, showcase the application of these compounds in the synthesis of pharmacologically active molecules, such as calcimimetics (Yamazaki et al., 2001).
Properties
IUPAC Name |
1-phenyl-N-(thiophen-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS/c1-11(12-6-3-2-4-7-12)14-10-13-8-5-9-15-13/h2-9,11,14H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHITJFVXXYYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


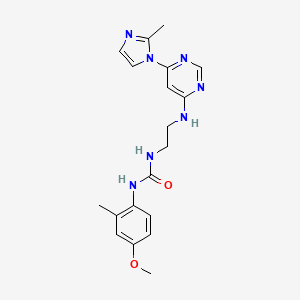
![6-Benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2884699.png)
![2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2884700.png)
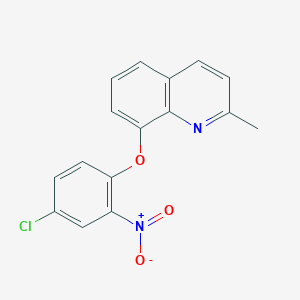

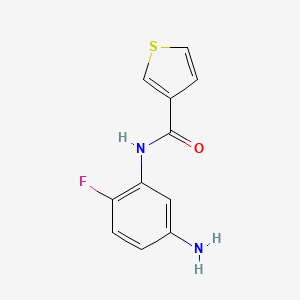

![2-[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2884707.png)
![({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea](/img/structure/B2884708.png)


